二十碳鞘氨醇-1-磷酸

描述

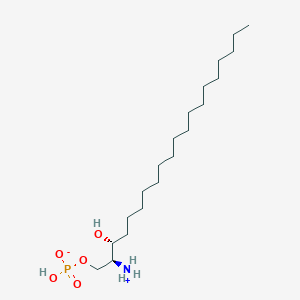

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, also known as (2S,3R)-2-azan-3-yl-3-hydroxyicosyl hydrogen phosphate, is a naturally occurring organic compound found in the human body. It is an important component of the electron transport chain and is involved in energy production. It is also a major component of the respiratory chain and is involved in the process of oxidative phosphorylation. In addition, (2S,3R)-2-azan-3-yl-3-hydroxyicosyl hydrogen phosphate is involved in the metabolism of carbohydrates, proteins, and lipids.

科学研究应用

皮肤病学研究:银屑病治疗

最近的研究强调了鞘脂代谢产物,特别是二十碳鞘氨醇-1-磷酸,在银屑病发病机制中的作用。该化合物参与特定的鞘氨醇-1-磷酸受体(S1PR)信号通路,对银屑病炎症至关重要。 影响二十碳鞘氨醇-1-磷酸水平的 S1PR 调节剂已被发现能改善银屑病炎症,这表明其具有潜在的治疗应用 {svg_1}.

神经系统疾病:阿尔茨海默病和帕金森病

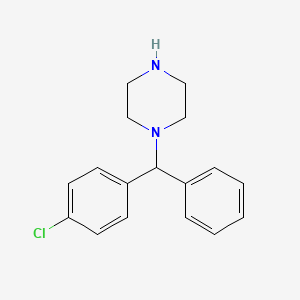

二十碳鞘氨醇-1-磷酸是鞘脂代谢的一部分,在中枢神经系统发育中起着至关重要的作用。鞘脂稳态的破坏,包括二十碳鞘氨醇-1-磷酸水平的改变,与阿尔茨海默病和帕金森病等神经退行性疾病有关。 对鞘脂信号的研究可能为这些疾病带来新的治疗靶点 {svg_2}.

癌症研究:细胞增殖和死亡

该化合物在细胞增殖、迁移和死亡中的作用使其成为癌症研究的关注点。二十碳鞘氨醇-1-磷酸参与调节这些细胞过程的信号通路,其调节可能会影响肿瘤生长和转移。 了解其机制可能有助于开发新的癌症治疗方法 {svg_3}.

炎症性疾病:炎症中的作用

二十碳鞘氨醇-1-磷酸是炎症反应中的一种强效信号分子。其水平会影响炎症性疾病的严重程度和进展。 对其信号通路的深入研究对于确定控制炎症的新治疗策略至关重要 {svg_4}.

代谢性疾病:鞘脂稳态

鞘脂代谢产物的平衡,包括二十碳鞘氨醇-1-磷酸,对于代谢健康至关重要。研究表明,鞘脂稳态的破坏可能导致代谢性疾病。 研究旨在了解涉及二十碳鞘氨醇-1-磷酸的代谢途径,以预防或治疗这些疾病 {svg_5}.

诊断和预后生物标志物:血浆鞘脂分析

二十碳鞘氨醇-1-磷酸可以在人血浆中定量,具有作为各种疾病的诊断或预后生物标志物的潜力。 已开发出一种灵敏、快速的 LC-MS/MS 方法,用于同时测定关键的鞘脂成分,包括二十碳鞘氨醇-1-磷酸,可用于临床环境中监测疾病进展或治疗反应 {svg_6}.

未来方向

Sphingolipids, including this compound, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signalling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .

作用机制

Target of Action

Sphinganine-C20-1-phosphate, also known as D-erythro-sphinganine-1-phosphate, primarily targets sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2) . These kinases are responsible for the synthesis of sphingosine-1 phosphate (S1P), a potent signaling and messenger molecule .

Mode of Action

Sphinganine-C20-1-phosphate is produced by the ATP-dependent phosphorylation of sphingosine kinases . It interacts with its targets, leading to the production of S1P. The upregulation of S1P enhances the efflux of certain drugs, reducing the sensitivity of cells to these drugs .

Biochemical Pathways

Sphinganine-C20-1-phosphate is involved in the sphingolipid biosynthetic pathway . The loss of this compound may affect the activities of this pathway, resulting in sensitivity to certain substances . It can also be converted to phytosphingosine (4-hydroxysphinganine) by adding a hydroxyl group to C4 .

Result of Action

The production of Sphinganine-C20-1-phosphate and its subsequent conversion to S1P plays a crucial role in various cellular functions. These include cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . In the context of fungal interactions, the loss of this compound demonstrates the antifungal mechanism of certain substances .

Action Environment

The action of Sphinganine-C20-1-phosphate can be influenced by environmental factors. For instance, in co-cultures of certain fungi, the production of this compound was found to be suppressed, indicating fungal adaptability to environmental stress .

生化分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate is involved in complex metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

It is known that the compound can interact with transporters and binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

属性

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZCBKZGOIPIU-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677070 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436846-91-2 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)